molecular formula C26H21ClN4O3S2 B2448154 Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate CAS No. 690271-53-5

Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate

Cat. No. B2448154
CAS RN: 690271-53-5
M. Wt: 537.05
InChI Key: SBWAUUXZTKMLIZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H21ClN4O3S2 and its molecular weight is 537.05. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

A significant aspect of the scientific research applications of Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate involves its role in the synthesis of novel heterocyclic compounds. This compound serves as a precursor in various synthetic pathways leading to the creation of complex heterocycles with potential biological activities. For instance, the synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives involves hydrolysis, acetylation, and recyclization reactions, highlighting its versatility in generating pharmacologically relevant structures (Awad, Abdel-rahman, & Bakhite, 1991).

Antimicrobial and Anticancer Properties

Research has extended into the evaluation of these synthesized compounds for their antimicrobial and anticancer properties. For instance, the synthesis of acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines showed significant activity against gram-negative and gram-positive bacteria. These compounds exhibited potent anti-inflammatory and analgesic activities, alongside notable antioxidant activity when compared to ascorbic acid, suggesting their potential in therapeutic applications (El-Gazzar, Hafez, & Nawwar, 2009).

Antidepressant and Receptor Antagonist Activity

Furthermore, the structural framework of Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate has been explored for the development of adenosine receptor antagonists. These compounds have shown promise in behavioral despair models in rats, indicating their potential as rapid-onset antidepressants. This research underscores the compound's utility in creating novel therapeutics targeting central nervous system disorders (Sarges et al., 1990).

Novel Syntheses and Reactions

The compound's versatility is further demonstrated through its involvement in a myriad of novel syntheses and reactions, leading to the creation of a diverse range of heterocyclic compounds. These synthetic pathways open avenues for the development of new materials with potential applications in pharmaceuticals and materials science. The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, and subsequent reactions, exemplify the compound's role in advancing heterocyclic chemistry and its application in creating compounds with varied biological activities (Mohamed, 2021).

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3S2/c1-2-34-25(33)23-19(16-7-10-18(27)11-8-16)15-36-24(23)28-22(32)13-14-35-26-30-29-21-12-9-17-5-3-4-6-20(17)31(21)26/h3-12,15H,2,13-14H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWAUUXZTKMLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCSC3=NN=C4N3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate

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